Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a compound that features a tert-butyl group, a hydroxymethyl group, and an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound a valuable target for research and development.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound can be incorporated into materials with specific electronic or optical properties, making it useful in the development of advanced materials for electronics and photonics.
Mechanism of Action
Target of Action
The compound contains a tert-butyl group, which is known to exhibit unique reactivity patterns due to its crowded structure . This group has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known to be involved in various chemical transformations . In some cases, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes , suggesting that it may have an impact on the structure and function of these complexes.
Action Environment
The tert-butyl group is known to exhibit unique reactivity patterns due to its crowded structure , which may influence its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate typically involves the protection of the indole nitrogen with a tert-butyl carbamate group. One common method is to start with 3-(hydroxymethyl)-1H-indole and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-1H-indole.
Reduction: Formation of 3-(hydroxymethyl)-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: This compound features a similar tert-butyl and hydroxymethyl group but differs in the presence of a nitroazetidine ring.
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an indole ring.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is unique due to the presence of the indole moiety, which is a versatile scaffold in medicinal chemistry. The indole ring system is known for its ability to participate in a wide range of chemical reactions and its presence in many biologically active compounds.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXNDUVRNXMDQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146196 |
Source
|
Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-78-4 |
Source
|
Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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